molecular formula C29H24ClN3O5 B14863447 [4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

Cat. No.: B14863447
M. Wt: 530.0 g/mol
InChI Key: PLVYGCLVPQZIFZ-MVPDCNEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate: is a complex organic compound characterized by its unique spiroindolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spiroindolinone core: This step involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the benzyl and chloro groups: These groups are introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups within the spiroindolinone structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its spiroindolinone core is of particular interest due to its presence in various natural products with biological activity.

Medicine

In medicinal chemistry, [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antifungal and anticancer agent .

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate involves its interaction with specific molecular targets. The spiroindolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Spiroindolinone analogs: Compounds with similar spiroindolinone cores but different substituents.

    Benzyl derivatives: Compounds with benzyl groups attached to different core structures.

    Chloro-substituted indoles: Indole derivatives with chloro groups at various positions.

Uniqueness

The uniqueness of [4-[(1S,3R,3aR,6aS)-1-benzyl-6’-chloro-7’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl] acetate lies in its specific combination of functional groups and its spiroindolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H24ClN3O5

Molecular Weight

530.0 g/mol

IUPAC Name

[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate

InChI

InChI=1S/C29H24ClN3O5/c1-15-21(30)13-12-20-25(15)31-28(37)29(20)24-23(22(32-29)14-17-6-4-3-5-7-17)26(35)33(27(24)36)18-8-10-19(11-9-18)38-16(2)34/h3-13,22-24,32H,14H2,1-2H3,(H,31,37)/t22-,23+,24-,29-/m0/s1

InChI Key

PLVYGCLVPQZIFZ-MVPDCNEZSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CC5=CC=CC=C5)C(=O)N(C4=O)C6=CC=C(C=C6)OC(=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.